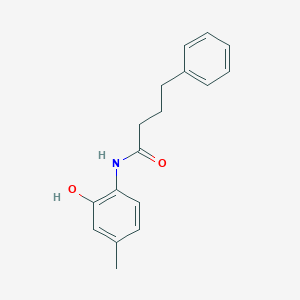![molecular formula C16H17NO2 B290553 N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide, also known as HPEMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPEMBA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
作用机制
The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of enzymes involved in cell cycle regulation and DNA replication. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of cyclin-dependent kinases and induce apoptosis. In the brain, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to modulate the activity of NMDA receptors and improve cognitive function. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects and can improve blood flow, which may contribute to its potential therapeutic effects in cardiovascular diseases.
实验室实验的优点和局限性
One of the advantages of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects, which may be useful in cardiovascular research. However, one of the limitations of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and to determine its efficacy in vivo. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide's potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the vasodilatory effects of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and its potential therapeutic applications in cardiovascular diseases.
Conclusion:
In conclusion, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potential as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases makes it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and to determine its efficacy in vivo.
合成方法
The synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 3-aminophenol with 2-methylbenzoyl chloride to form 3-(2-methylbenzoylamino)phenol. This intermediate product is then reacted with ethylene oxide to yield N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide. The reaction conditions and purification methods used in the synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide can affect the yield and purity of the final product.
科学研究应用
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and cardiovascular research. One of the major areas of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects and can improve blood flow, making it a potential therapeutic agent for cardiovascular diseases.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-6-3-4-9-15(11)16(19)17-14-8-5-7-13(10-14)12(2)18/h3-10,12,18H,1-2H3,(H,17,19) |
InChI 键 |
OIHWUVXGIXGWNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)O |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



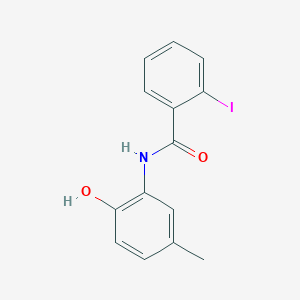
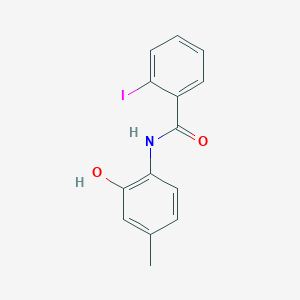
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
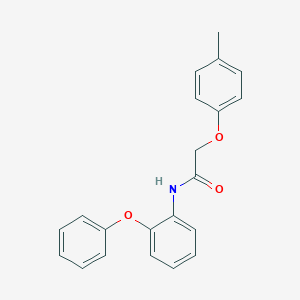
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)
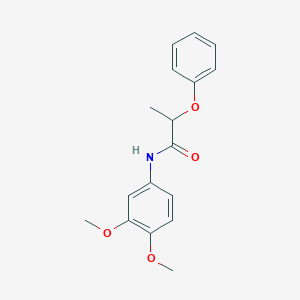

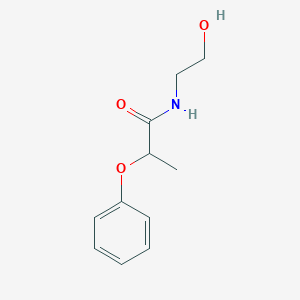

![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)
